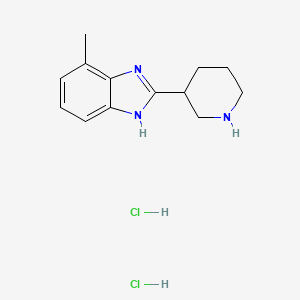
4-Methyl-2-(3-piperidinyl)-1h-benzimidazole dihydrochloride
Vue d'ensemble
Description
The compound is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Neuropeptide Y Y1 Receptor Antagonists
A novel series of benzimidazoles was synthesized and evaluated as selective neuropeptide Y (NPY) Y1 receptor antagonists, aiming to develop antiobesity drugs. The research focused on the optimal spacing and orientation of the piperidine ring nitrogen relative to the benzimidazole. It was found that 3-(3-piperidinyl)propyl maximizes affinity for the Y1 receptor, leading to potent antagonists with high selectivity for the Y1 versus other receptors (Zarrinmayeh et al., 1998).
Pharmacologically Active Compounds
Research on substituted benzimidazole-2-sulfonic acids and secondary amines led to the synthesis of dialkylaminobenzimidazoles. These compounds exhibited various pharmacological activities, including antiarrhythmic, antiaggregation, hemorheological, AT1 angiotensin- and NHE-1-inhibiting, and antiserotonin activities. Specific derivatives showed greater NHE-inhibiting activity than zoniporide and others had greater antiaggregatory activity than acetylsalicylic acid (Zhukovskaya et al., 2017).
Antihistaminic Activity
A study on 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amines revealed their potential as antihistaminic agents. The compounds were synthesized through various methods and showed promising in vivo antihistamine activity in rats and guinea pigs. The research aimed to develop new therapeutic options for histamine-related conditions (Janssens et al., 1985).
Neuroleptic Activity
A series of compounds, including benzimidazole derivatives, were synthesized and evaluated for their neuroleptic activities. Some showed neuroleptic activities comparable to haloperidol, with a particular compound characterized by potent neuroleptic activity and reduced extrapyramidal side effects (Sato et al., 1978).
Antifungal Potential
Benzimidazole and piperazine derivatives were synthesized and screened for antifungal potential against pathogens like Trichophyton rubrum and Candida albicans. The compounds showed moderate antifungal activity, contributing to the development of new antifungal agents (Gadhave et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
4-methyl-2-piperidin-3-yl-1H-benzimidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-9-4-2-6-11-12(9)16-13(15-11)10-5-3-7-14-8-10;;/h2,4,6,10,14H,3,5,7-8H2,1H3,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZBHGOKOQGJHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)C3CCCNC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(3-piperidinyl)-1h-benzimidazole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



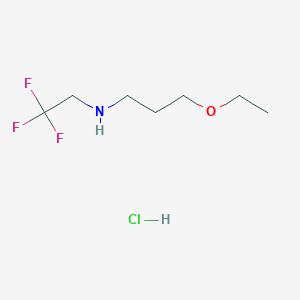
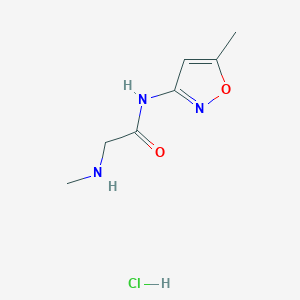
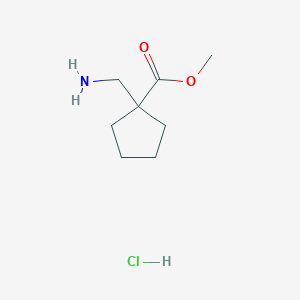
![2-(4-chlorobenzenesulfonyl)-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetonitrile](/img/structure/B1419271.png)
![3-[(3-Carboxyacryloyl)amino]-4-chlorobenzoic acid](/img/structure/B1419272.png)
![{2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1419273.png)
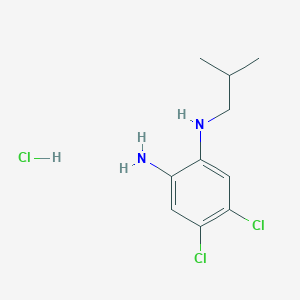
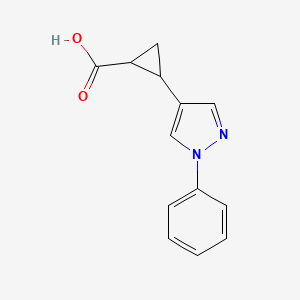
![2-[2-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1419278.png)
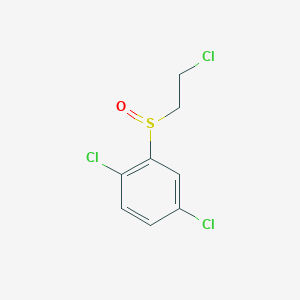

![Ethyl 3-(5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B1419286.png)
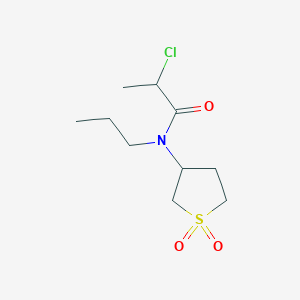
![N-[3,5-bis(trifluoromethyl)phenyl]-N-(tetrahydrofuran-3-ylmethyl)amine](/img/structure/B1419289.png)